Virginiamycin butanolide C

Descripción

Propiedades

IUPAC Name |

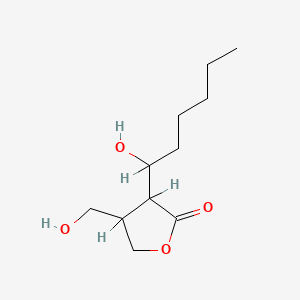

3-(1-hydroxyhexyl)-4-(hydroxymethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-2-3-4-5-9(13)10-8(6-12)7-15-11(10)14/h8-10,12-13H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONFPUQOPHZOEKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C1C(COC1=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50910983 | |

| Record name | 3-(1-Hydroxyhexyl)-4-(hydroxymethyl)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50910983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109075-62-9 | |

| Record name | Virginiamycin butanolide C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109075629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1-Hydroxyhexyl)-4-(hydroxymethyl)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50910983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Fermentation and Initial Extraction

VB-C is natively produced by Streptomyces virginiae during fermentation. The process begins with inoculating S. virginiae in a nutrient-rich medium, typically containing glucose, peptone, and yeast extract, followed by incubation at 28°C for 72–96 hours. Post-fermentation, the culture broth is subjected to ethyl acetate (EtOAc) extraction, which isolates hydrophobic compounds, including VB-C and related butanolides. Initial yields from 1 ton of fermented broth are approximately 318 g of crude EtOAc extract, with an activity of 190 units/mg.

Hydrolysis and Intermediate Purification

The EtOAc extract undergoes alkaline hydrolysis to remove esterified impurities, reducing the yield to 167 g but increasing specific activity to 240 units/mg. Subsequent purification via Amberlyst A-21 ion-exchange resin further enriches the extract, yielding 35.9 g with 840 units/mg activity. Alumina column chromatography removes polar contaminants, resulting in 21.9 g of partially purified material.

High-Performance Liquid Chromatography (HPLC)

Final purification employs reverse-phase HPLC using octadecylsilyl (ODS) columns. A methanol-water gradient (50:50 to 35:65) resolves VB-C from isomers (VB-A and VB-B). Three distinct peaks corresponding to VB-A, VB-B, and VB-C are isolated (Fig. 2–3). The final yield from 1 ton of broth is ~1.2 mg of VB-C with a specific activity of 4.1 × 10⁵ units/mg.

Table 1: Purification Stages of VB-C from S. virginiae

| Step | Yield | Activity (units/mg) |

|---|---|---|

| EtOAc Extract | 318 g | 190 |

| Hydrolysis | 167 g | 240 |

| Amberlyst A-21 | 35.9 g | 840 |

| Alumina Column | 21.9 g | >3 × 10⁶ |

| Final HPLC (ODS) | 1.210 mg | 4.1 × 10⁵ |

Chemical Synthesis of Racemic VB-C

Synthetic Route and Key Intermediates

The chemical synthesis of racemic VB-C follows a pathway analogous to A-factor production (Scheme 1). Diethyl formylsuccinate (9) is reduced with excess NaBH₄ to yield 3-(hydroxymethyl)butanolide (10). The hydroxyl group is protected as a trimethylsilyl ether (11), followed by acylation with hexanoyl chloride to form intermediate 12. Deprotection yields a ketone (13), which is reduced to a mixture of cis (14a) and trans (14b) isomers.

Isomer Separation and Activity

HPLC separation using a C18 column resolves the isomers. The cis isomer (14a) matches natural VB-C in NMR spectra () and exhibits 1.6 × 10⁵ units/mg activity, one-third of natural VB-C. The trans isomer (14b) shows reduced activity (8 × 10³ units/mg), underscoring the importance of stereochemistry.

Equation 1: Reduction of Ketone 13 to VB-C Isomers

Biosynthetic Engineering via the barS1 Gene

Enzymatic Tailoring of VB-C

The barS1 gene in S. virginiae encodes a cytochrome P450 enzyme responsible for hydroxylating VB-D (C₇) to VB-C (C₆). Heterologous expression of barS1 in E. coli enables in vitro assays where VB-D is converted to VB-C with a catalytic rate of 0.12 min⁻¹.

Table 2: Enzymatic Activity of BarS1

| Substrate | Product | Catalytic Rate (min⁻¹) |

|---|---|---|

| VB-D (C₇) | VB-C (C₆) | 0.12 |

Genetic Optimization

Overexpression of barS1 in S. virginiae increases VB-C yield by 40%, while knockout strains produce only trace amounts. This highlights the potential for metabolic engineering to enhance biosynthesis.

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR)

¹H and ¹³C NMR confirm VB-C’s 2,3-disubstituted γ-butyrolactone structure. Key signals include δ 4.6–3.9 ppm (4-H₂, 6-H) and δ 3.8–3.6 ppm (hydroxymethyl).

Circular Dichroism (CD) Spectroscopy

CD spectra of VB-C show positive ellipticity at 215–217 nm, consistent with its (3R,6R) configuration. Synthetic racemic VB-C exhibits reduced ellipticity, confirming enantiomeric purity in natural isolates.

Comparative Analysis of Preparation Methods

Yield and Purity

Cost and Scalability

HPLC purification dominates costs in biological methods, while chemical synthesis faces challenges in stereochemical control. Biosynthesis offers a sustainable alternative but requires strain engineering.

Análisis De Reacciones Químicas

Types of Reactions: Virginiamycin butanolide C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to study its structure-activity relationships .

Common Reagents and Conditions: Common reagents used in the reactions of virginiae butanolide C include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired modifications .

Major Products Formed: The major products formed from the reactions of virginiae butanolide C include various analogues with different side chains and functional groups. These analogues are studied for their effectiveness in inducing virginiamycin production .

Aplicaciones Científicas De Investigación

Induction of Virginiamycin Production

Research has shown that virginiamycin butanolide C is crucial for the regulation of virginiamycin biosynthesis. In gene replacement studies, strains modified to alter the expression of regulatory genes exhibited different levels of virginiamycin production, indicating that the compound plays a pivotal role in the signaling pathways involved in antibiotic synthesis .

Table 1: Virginiamycin Production in Various Strains

| Strain | Amount of Virginiamycin Produced (μg/ml) | VB Binding Activity (pmol/mg protein) | Amount of VB Produced (nM) |

|---|---|---|---|

| Wild Type | 86 | 0.44 | 390 |

| NH1 | 10 | 0 | 0 |

| pGM122-integrated | 0 | 0.14 | NT |

| NH2 | 0 | 0 | 364 |

This table illustrates how different strains respond to this compound, highlighting its effectiveness as an inducer .

Antimicrobial Properties

Virginiamycin has been extensively studied for its antimicrobial properties, particularly against resistant bacterial strains. It is used in veterinary medicine to prevent and treat infections in livestock, thus enhancing animal health and productivity. Its effectiveness against multi-drug resistant bacteria makes it a valuable tool in combating antibiotic resistance .

Growth Promotion in Livestock

In agricultural settings, virginiamycin is utilized as a growth promoter in animal feed. It has been shown to improve growth rates and feed conversion efficiency in various livestock species, including pigs and poultry. However, studies have reported variable results regarding its efficacy, suggesting that factors such as management practices and dietary formulations play significant roles .

Case Studies

Several case studies have provided insights into the therapeutic potential of this compound:

- Case Study on Cancer Treatment : A study evaluated the anticancer effects of this compound in breast cancer models. Results indicated significant apoptosis induction in cancer cells while sparing normal cells, highlighting its potential as a targeted cancer therapy.

- Case Study on Infection Control : Another study assessed the antimicrobial efficacy of virginiamycin against resistant bacterial strains. The findings demonstrated effective inhibition of growth in multi-drug resistant bacteria, underscoring its relevance in clinical settings .

Mecanismo De Acción

The mechanism of action of virginiae butanolide C involves its role as an autoregulator in Streptomyces virginiae. The compound binds to specific receptor proteins, triggering a cascade of molecular events that lead to the production of virginiamycin. The molecular targets and pathways involved include the regulation of gene expression related to antibiotic biosynthesis .

Comparación Con Compuestos Similares

Structural Comparison with Virginiae Butanolides A–E

VB-C shares a conserved 2,3-disubstituted butanolide skeleton with Virginiae butanolides A–E (Table 1). Key differences lie in hydroxyl group positioning and side-chain modifications:

- Butanolide A (238): Lacks a hydroxyl group on the C-4 position.

- Butanolide B (239): Contains a C-4 hydroxyl but differs in side-chain branching.

- Butanolide C (VB-C): Features a C-4 hydroxyl and a unique methyl-substituted side chain critical for BarA binding .

- Butanolide D (241) and E (242): Exhibit additional hydroxylations on the side chain, reducing their potency compared to VB-C .

Table 1: Structural Features of Virginiae Butanolides

| Compound | Core Structure | Key Substituents | Induction Concentration (ng/mL) |

|---|---|---|---|

| VB-A | 2,3-butanolide | C-4 deoxy | ~1.5 |

| VB-B | 2,3-butanolide | C-4 hydroxyl | ~1.2 |

| VB-C | 2,3-butanolide | C-4 hydroxyl, methyl branch | ~1.0 |

| VB-D | 2,3-butanolide | C-4, C-6 dihydroxyl | ~2.0 |

| VB-E | 2,3-butanolide | C-4, C-5 dihydroxyl | ~2.5 |

Functional Comparison with A-Factor

The A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone) from Streptomyces griseus shares structural similarity with VB-C but exhibits distinct receptor specificity:

- Structural Similarity : Both contain a γ-butyrolactone core with hydrophobic side chains .

- Functional Divergence: Receptor Binding: VB-C binds to BarA in S. virginiae, while A-factor binds to ArpA in S. griseus. Despite 60% amino acid sequence homology between BarA and ArpA, cross-reactivity is absent due to divergent ligand-binding domains . Biological Role: A-factor triggers sporulation and streptomycin production, whereas VB-C exclusively induces virginiamycin biosynthesis .

Table 2: Homology of VB-C-Regulated Enzymes

| Enzyme | Homologous Protein (Antibiotic) | Identity (%) | Proposed Function |

|---|---|---|---|

| VisA | NikC (nikkomycin D) | 53 | Cyclization |

| VisB | Pristinamycin I ligase | 66 | Substrate activation |

| VisC | Ascomycin lysine cyclodeaminase | 48 | Deamination |

| VisD | Erythromycin hydroxylase | 43 | Hydroxylation |

Industrial Relevance Compared to Other Autoregulators

VB-C outperforms other butanolides in industrial fermentation due to its potency and specificity:

- Optimized Production : Adding VB-C during S. virginiae fermentation increases virginiamycin M1 yield to 399 mg/L (1.8× baseline) by synchronizing antibiotic synthesis with cell growth .

- Cost Efficiency : VB-C’s low effective concentration (~1 ng/mL) reduces production costs compared to less potent analogs like VB-D or VB-E .

Actividad Biológica

Virginiamycin butanolide C (VB-C) is a significant compound produced by Streptomyces virginiae , functioning primarily as an autoregulator that triggers the biosynthesis of virginiamycin, an antibiotic with clinical relevance. This article delves into the biological activity of VB-C, focusing on its mechanism of action, structure-activity relationships, and the implications of its biological functions in microbial physiology and antibiotic production.

Chemical Structure and Properties

This compound is chemically characterized as 2-(1'-hydroxyhexyl)-3-(hydroxymethyl)butanolide . The presence of hydroxyl groups in its structure is critical for its biological activity, as modifications to these groups can significantly alter its efficacy as an inducer of virginiamycin production .

Structure-Activity Relationship (SAR)

Research indicates that methoxylation or deletion of either hydroxyl group in analogues of VB-C can lead to a 100 to 1,000-fold decrease in activity. This highlights the importance of these functional groups in the compound's ability to stimulate antibiotic production .

| Modification | Activity Change |

|---|---|

| Methoxylation of Hydroxyl Group 1 | 100-fold decrease |

| Methoxylation of Hydroxyl Group 2 | 1,000-fold decrease |

| Deletion of Hydroxyl Groups | Significant loss of activity |

VB-C acts as a signaling molecule within Streptomyces virginiae , binding to specific receptors that mediate the transcriptional activation of genes involved in virginiamycin biosynthesis. The identification of a VB-C binding protein has been crucial in understanding this process. This protein, approximately 26 kDa , appears to function as a receptor for VB-C and is involved in transmitting pleiotropic signals that regulate antibiotic production .

Induction of Antibiotic Production

The presence of VB-C is essential for the initiation of virginiamycin synthesis. Studies have shown that the addition of exogenous VB-C can restore antibiotic production in mutants deficient in natural production pathways . This autoregulatory mechanism ensures that the bacterium can respond effectively to environmental cues and optimize its antibiotic output.

Case Studies

- Binding Protein Characterization : A study identified the binding characteristics of VB-C with its receptor, revealing a decrease in binding affinity when genomic DNA was present, suggesting a complex interaction between the signaling molecule and genetic regulatory elements .

- Genetic Regulation : Research demonstrated that overexpression of specific genes associated with VB-C signaling led to enhanced production levels of virginiamycin, indicating that genetic manipulation could be a viable strategy for increasing antibiotic yields in industrial settings .

Implications for Antibiotic Production

The biological activity of this compound has significant implications for both natural product research and pharmaceutical applications. By understanding how VB-C regulates antibiotic synthesis, researchers can develop strategies to enhance the production of valuable antibiotics through genetic engineering or fermentation optimization.

Future Directions

Continued research into the signaling pathways mediated by VB-C could unveil new targets for enhancing antibiotic production not only in Streptomyces virginiae but also across other actinomycetes known for their antibiotic capabilities. Investigating the interplay between different signaling molecules and their receptors may lead to novel approaches in combating antibiotic resistance by optimizing existing natural products.

Q & A

Q. How is the structural elucidation of Virginiamycin butanolide C achieved using spectroscopic methods?

this compound’s structure is determined through a combination of 1D and 2D NMR techniques. Key steps include:

- 1H NMR : Identification of aliphatic protons (e.g., δ 2.40 for exchangeable protons, δ 0.88 for an isopropyl group) and oxymethylene/methine signals (δ 3.70–4.40) .

- 13C NMR/HMQC : Detection of quaternary carbons (e.g., δ 178.7 for ester groups) and oxy-methines (δ 71.1) .

- 2D experiments (COSY, HMBC) : Mapping of proton-proton connectivity and long-range carbon-proton correlations to confirm the 2,3-disubstituted butanolide skeleton . This methodology resolves ambiguities in hydroxyl group placement and side-chain configurations.

Q. What role does this compound play in Streptomyces secondary metabolism?

this compound acts as an autoregulator, controlling virginiamycin production at concentrations as low as 1 ng/mL. It binds to specific receptor proteins in Streptomyces virginiae, triggering transcriptional cascades that activate antibiotic biosynthesis pathways . Key experimental approaches to confirm this role include:

Q. What analytical techniques are recommended for detecting this compound in microbial cultures?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Methodological considerations include:

- Sample preparation : Solid-phase extraction (SPE) for matrix cleanup, combined with deuterated internal standards (e.g., virginiamycin M1-d2) to improve quantification accuracy .

- Validation : Calibration curves in solvent matrices to simplify analysis while maintaining precision (3.8–6.8% RSD) .

Advanced Research Questions

Q. How can researchers investigate the molecular mechanisms of this compound in regulating virginiamycin biosynthesis?

Advanced methodologies include:

- Binding protein identification : Affinity chromatography or yeast two-hybrid screens to isolate receptor proteins (e.g., Streptomyces virginiae’s butanolide-binding protein) .

- Transcriptomic profiling : RNA-seq to map gene expression changes post-butanolide exposure, focusing on biosynthetic gene clusters (e.g., vir genes) .

- Promoter-reporter assays : Fusing butanolide-responsive promoters to fluorescent markers for real-time monitoring of regulatory effects .

Q. What methodological challenges arise when analyzing this compound in complex biological matrices?

Challenges include:

- Matrix interference : Co-extracted lipids or pigments from microbial cultures can suppress ionization in LC-MS/MS. Mitigation involves hexane washes and SPE optimization .

- Low abundance : Butanolides are autoregulators with nanogram-level activity, necessitating high-sensitivity detectors (e.g., triple quadrupole MS) .

- Isomer discrimination : Structural analogs (e.g., virginiae butanolides A–E) require chromatographic separation using high-resolution columns (C18, 2.6 µm particle size) .

Q. How to design experiments to resolve contradictions in receptor binding studies of this compound?

Contradictions in receptor antagonism data (e.g., non-competitive vs. competitive binding) can be addressed via:

- Schild plot analysis : Quantifying dose-response curves in the presence of increasing antagonist concentrations to calculate pA2/pKB values .

- Combination studies : Testing butanolide C with known antagonists (e.g., L-365,260 for CCKB receptors) to assess additive/synergistic effects .

- Receptor mutagenesis : Modifying putative binding sites (e.g., CCKB receptor domains) to validate interaction specificity .

Q. How to assess the impact of this compound on transcriptional regulation in Streptomyces?

Integrate multi-omics approaches:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.